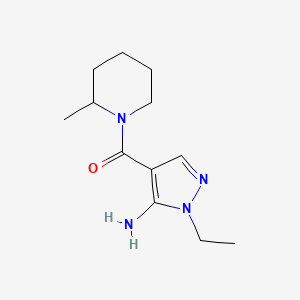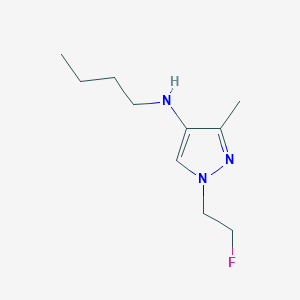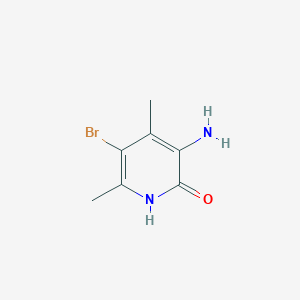
1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina generalmente implica la reacción de 1-etil-1H-pirazol-5-amina con cloruro de 2-metilpiperidin-1-carbonilo en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina o hidróxido de sodio para neutralizar el ácido clorhídrico formado durante la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. La recuperación y el reciclaje de solventes, así como la gestión de residuos, son aspectos cruciales de la producción industrial para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo amina puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación del correspondiente N-óxido de pirazol.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y, a menudo, son objeto de investigación continua.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-etil-1H-pirazol-5-amina
- Cloruro de 2-metilpiperidin-1-carbonilo
- 1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol
Singularidad
1-etil-4-(2-metilpiperidin-1-carbonil)-1H-pirazol-5-amina es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(5-amino-1-ethylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(13)10(8-14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7,13H2,1-2H3 |
Clave InChI |
OTSFUJMLASXUSK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)N2CCCCC2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)


![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
